molecular formula C10H9Br2N B1447156 5-(Bromomethyl)quinoline hydrobromide CAS No. 1562194-63-1

5-(Bromomethyl)quinoline hydrobromide

Cat. No. B1447156
M. Wt: 302.99 g/mol
InChI Key: QBYYUPXBEUSTJK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)quinoline hydrobromide is an organic compound used in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C10H9Br2N .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Alkylation of azacrowns with benzylic halides can attach fluorionophoric substituents onto the ring .


Molecular Structure Analysis

The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N . The average mass is 302.993 Da and the monoisotopic mass is 300.910156 Da .


Chemical Reactions Analysis

The chemical reactions involving quinolines often employ α,β-unsaturated aldehydes . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .


Physical And Chemical Properties Analysis

The molecular formula of 5-(Bromomethyl)quinoline hydrobromide is C10H9Br2N, and it has an average mass of 302.993 Da .

Scientific Research Applications

Electrophilic Intramolecular Heterocyclization

A study by Avetisyan et al. (2007) demonstrated electrophilic intramolecular heterocyclization involving 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol and bromine, leading to the formation of 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. This compound was then converted into various 2-alkoxymethyl- and 2-dialkylaminomethyl-4-methylfuro[3,2-c]quinolines, showcasing the utility of bromomethylquinoline derivatives in synthesizing heterocyclic compounds with potential biological activities (Avetisyan, Aleksanyan, & Sargsyan, 2007).

Synthesis and Bromination of Quinolone Derivatives

Ukrainets et al. (2007) and (2009) reported on the synthesis and bromination of 4-hydroxy-2-quinolones, resulting in the production of 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo[3,2-a]quinolines. These studies emphasize the role of bromomethylquinoline derivatives in the synthesis of complex quinolone structures with potential for further chemical modifications and applications in pharmaceutical synthesis (Ukrainets, Bereznyakova, Gorokhova, Turov, & Shishkina, 2007); (Ukrainets, Liu, Bereznyakova, & Turov, 2009).

Synthesis of Polycyclic Quinoline Derivatives

Research by Sabo et al. (2021) on the regio-selectivity of electrophilic intramolecular cyclization of 2-methallylthio-3-(hydroxyiminomethyl)quinoline demonstrated the formation of tricyclic quinoline derivatives. This highlights the application of bromomethylquinoline in constructing complex quinoline-based frameworks with potential biological activity (Sabo, Zapototskyi, Kut, Kut, Filak, Onysko, & Lendel, 2021).

Bromination in Strong Acid

Brown and Gouliaev (2004) explored the bromination of quinoline, among other compounds, in strong acids, which resulted in regioselective monobromination. This process showcases the versatility of bromomethylquinoline derivatives in selective bromination reactions, crucial for developing targeted synthetic pathways for complex organic molecules (Brown & Gouliaev, 2004).

properties

IUPAC Name

5-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYUPXBEUSTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)quinoline hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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